molecular formula C18H15N3O3 B10900451 (2Z)-1-(3-methylphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazine

(2Z)-1-(3-methylphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazine

Cat. No.: B10900451
M. Wt: 321.3 g/mol
InChI Key: GRXQUVFNMMHIGD-UNOMPAQXSA-N
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Description

5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone typically involves the condensation reaction between 5-(3-nitrophenyl)-2-furaldehyde and 2-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone linkage can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone
  • 5-(3-Nitrophenyl)-2-furaldehyde 2-(4-methylphenyl)hydrazone
  • 5-(3-Nitrophenyl)-2-furaldehyde 2-(3-ethylphenyl)hydrazone

Uniqueness

5-(3-Nitrophenyl)-2-furaldehyde 2-(3-methylphenyl)hydrazone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both nitro and methyl groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-methyl-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C18H15N3O3/c1-13-4-2-6-15(10-13)20-19-12-17-8-9-18(24-17)14-5-3-7-16(11-14)21(22)23/h2-12,20H,1H3/b19-12-

InChI Key

GRXQUVFNMMHIGD-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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